Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt
CAS No.: 28152-90-1
Cat. No.: VC7843444
Molecular Formula: C142H239N47O46
Molecular Weight: 3340.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28152-90-1 |
---|---|
Molecular Formula | C142H239N47O46 |
Molecular Weight | 3340.7 g/mol |
IUPAC Name | (4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C142H239N47O46/c1-67(2)54-89(121(216)162-62-104(196)160-64-107(199)171-91(56-69(5)6)132(227)177-82(33-40-98(145)190)123(218)168-76(16)116(211)182-92(57-70(7)8)131(226)169-77(17)117(212)183-93(58-71(9)10)133(228)175-81(36-43-109(201)202)120(215)164-66-108(200)187-51-25-32-97(187)138(233)189-53-24-31-96(189)135(230)179-84(35-42-100(147)192)128(223)174-79(27-18-19-47-143)127(222)181-88(139(234)235)29-22-50-157-142(153)154)170-106(198)63-159-102(194)60-158-103(195)61-163-122(217)90(55-68(3)4)184-129(224)87(39-46-112(207)208)180-136(231)113(72(11)12)186-118(213)74(14)165-105(197)65-161-114(209)73(13)166-124(219)83(34-41-99(146)191)178-134(229)95-30-23-52-188(95)137(232)94(59-101(148)193)185-130(225)86(38-45-111(205)206)172-115(210)75(15)167-125(220)85(37-44-110(203)204)176-126(221)80(28-21-49-156-141(151)152)173-119(214)78(144)26-20-48-155-140(149)150/h67-97,113H,18-66,143-144H2,1-17H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,158,195)(H,159,194)(H,160,196)(H,161,209)(H,162,216)(H,163,217)(H,164,215)(H,165,197)(H,166,219)(H,167,220)(H,168,218)(H,169,226)(H,170,198)(H,171,199)(H,172,210)(H,173,214)(H,174,223)(H,175,228)(H,176,221)(H,177,227)(H,178,229)(H,179,230)(H,180,231)(H,181,222)(H,182,211)(H,183,212)(H,184,224)(H,185,225)(H,186,213)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,234,235)(H4,149,150,155)(H4,151,152,156)(H4,153,154,157)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,113-/m0/s1 |
Standard InChI Key | FKVAVYJOGSUWDH-MGLSOICHSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Introduction
Structural and Chemical Characteristics
Primary Sequence and Molecular Properties
The peptide’s primary structure is defined by the sequence H-Arg-Arg-Glu-Ala-Glu-Asn-Pro-Gln-Ala-Gly-Ala-Val-Glu-Leu-Gly-Gly-Gly-Leu-Gly-Gly-Leu-Gln-Ala-Leu-Ala-Leu-Glu-Gly-Pro-Pro-Gln-Lys-Arg-OH, corresponding to residues 31–63 of porcine proinsulin . This segment encompasses the full-length C-peptide region, which is cleaved during insulin maturation. The molecular formula C₁₄₂H₂₃₉N₄₇O₄₆ reflects its composition of 142 carbon, 239 hydrogen, 47 nitrogen, and 46 oxygen atoms .
Table 1: Physicochemical Properties of Proinsulin C-Peptide (31-63) (Porcine)
Property | Value |
---|---|
Molecular Weight | 3340.75 Da |
Length (Amino Acids) | 33 |
Purity (HPLC) | 96.1% |
CAS Number | 28152-90-1 |
Storage Conditions | ≤ -20°C (lyophilized) |
The peptide’s synthetic origin ensures batch-to-batch consistency, critical for reproducibility in autoimmune and structural studies .
Trifluoroacetate Salt: Synthesis and Implications
-
Higher concentrations (0.5–7.0 mM): Stimulate glycine receptor activity and promote cell proliferation .
-
In vivo exposure: Induces antibody responses via trifluoroacetylation of host proteins .
Table 2: Biological Effects of TFA Residues in Peptide Preparations
TFA Concentration | Observed Effect(s) |
---|---|
10 nM | Cell growth inhibition |
0.5–7.0 mM | Enhanced glycine receptor activity; proliferation |
In vivo | Antibody generation; spectral interference |
These effects necessitate TFA removal services for cell-based or in vivo applications, as offered by commercial suppliers .
Immunological Relevance in Type 1 Diabetes
CD4⁺ T-Cell Proliferation and β-Cell Function
Proinsulin C-Peptide (31-63) is a dominant autoantigen in type 1 diabetes (T1D). Peripheral blood CD4⁺ T-cell proliferation assays reveal that responses to this epitope peak at disease onset and correlate with residual β-cell function . Individuals with T1D ≤3 months duration exhibit heightened proliferation compared to those with longer disease duration (p <0.05) . Notably, the magnitude of the response associates with:
These findings position Proinsulin C-Peptide (31-63) as a biomarker for predicting honeymoon phase duration and therapeutic response .
Pancreatic Insulitis and Proinsulin Localization
Immunohistochemical analyses of pancreatic tissues from recent-onset T1D patients demonstrate disrupted proinsulin processing. Islets from individuals diagnosed before age 7 exhibit:
This aberrant proinsulin:C-peptide ratio (1.7 vs. 0.3 in controls) suggests defective prohormone convertase activity, potentially amplifying autoimmune targeting .
Condition | Oligomer Size | Structural Feature |
---|---|---|
Low ionic strength | 5–20 subunits | Random coil |
150 mM NaCl | 20–50 subunits | β-sheet enrichment |
1 mM Zn²⁺ | ≥100 subunits | Amyloid-like fibrils |
Amyloid Formation and Pathological Implications
Sodium dodecyl sulfate (SDS) at pH 3.0 induces β-sheet-rich aggregates with amyloid-like properties . Characterization via thioflavin T fluorescence and CD spectroscopy reveals:
-
Thioflavin T binding: ΔF/F₀ = 4.2, indicating cross-β structure .
-
CD spectra minima: 218 nm, consistent with β-sheet content ≥40% .
While physiological relevance remains debated, these aggregates may sequester functional monomers, perturbing C-peptide’s vasodilatory and neuroprotective effects .
Therapeutic Applications and Clinical Trials
Neuroprotective Effects in Diabetic Neuropathy
C-peptide replacement therapy improves nerve conduction velocity (NCV) and autonomic function in T1D:
-
Sural NCV: Increased by 2.7 m/s after 3 months (Δ = +80% vs. placebo) .
-
Heart rate variability (HRV): Enhanced during deep breathing (Δ = +15%, p = 0.02) .
Mechanistically, these benefits arise from endothelial nitric oxide synthase (eNOS) activation and Na⁺/K⁺-ATPase stimulation .
Renal and Vascular Outcomes
Preclinical models demonstrate C-peptide’s renoprotective effects:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume